Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate
Description
Historical Context of Benzo[cd]Indole-Based Compounds in Chemical Research
The benzo[cd]indole scaffold, a fused bicyclic system comprising a benzene ring annulated to an indole moiety, has been a subject of interest since its structural elucidation in the mid-20th century. Early studies focused on its unique electronic configuration, characterized by a planar aromatic system with localized electron density at the nitrogen-containing ring. The inherent rigidity of the benzo[cd]indole core, as evidenced by X-ray crystallographic data, made it a candidate for optoelectronic materials and enzyme-targeted therapeutics.
Historically, derivatives such as benzo[cd]indole-2-one gained attention for their fluorescence properties, with emission maxima between 410–475 nm in early spectroscopic studies. These characteristics spurred investigations into photodynamic therapy agents and organic light-emitting diodes (OLEDs). The introduction of sulfonamide groups in the 1990s, as seen in compounds like 4-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)-butyl dihydrogen phosphate, demonstrated enhanced solubility and bioactivity, paving the way for more complex functionalization.
Evolution of Indole Chemistry in Academic Research
Indole chemistry has undergone four distinct developmental phases:
- Isolation and Characterization (1850–1950): Focused on natural product extraction (e.g., tryptophan derivatives) and basic reactivity studies.
- Synthetic Methodology (1950–1980): Emergence of Fischer indole synthesis and transition metal-catalyzed cyclization techniques.
- Functionalization Era (1980–2010): Development of regioselective sulfonation, phosphorylation, and cross-coupling reactions.
- Application-Driven Design (2010–Present): Targeted synthesis for pharmaceuticals, agrochemicals, and advanced materials.
The compound’s 2-oxo-1,2-dihydroindole subunit reflects third-phase innovations, where ketone incorporation improved stability against oxidative degradation compared to parent indoles. Contemporary research leverages palladium-catalyzed coupling, as demonstrated in the synthesis of 2,3-diaryl-substituted indoles with COX-2 inhibitory activity.
Significance of Disulfonate Functionalities in Molecular Design
Disulfonate groups confer three critical advantages:
- Enhanced Aqueous Solubility: The sulfonate moiety’s strong ionization (pKa ≈ −6) improves bioavailability in physiological systems.
- Steric and Electronic Modulation: Sulfonate’s electron-withdrawing nature reduces HOMO-LUMO gaps, as shown in Table 1 for related compounds.
- Coordination Capacity: Sulfonate oxygens participate in hydrogen bonding and metal chelation, enabling supramolecular assembly.
Table 1: Electronic Properties of Benzo[cd]Indole Derivatives
| Compound | λex (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 2-Oxo-benzo[cd]indole | 338–354 | 444–492 | 106–160 |
| 6,8-Disulfonate derivative | 329–334 | 460–480 | 131–146 |
Recent synthetic protocols, such as Pd-catalyzed coupling with diaryl disulfides, enable precise installation of sulfonate groups at the 6- and 8-positions of the benzo[cd]indole core. This regioselectivity is critical for maintaining planar molecular geometry, as confirmed by NOESY NMR studies.
Research Trajectory and Current Academic Focus
Current investigations prioritize three domains:
- Synthetic Scalability: Optimizing PdCl2-mediated coupling reactions to achieve >80% yields under mild conditions (70–80°C, DMSO solvent).
- Structure-Activity Relationships: Correlating substituent patterns (e.g., hexyloxy chains) with photophysical properties.
- Advanced Applications:
Ongoing studies employ density functional theory (DFT) to model charge distribution in the disulfonate-substituted benzo[cd]indole system. Preliminary computations suggest a dipole moment of 5.2–5.6 Debye, facilitating interfacial interactions in thin-film semiconductor applications.
The compound’s hexyloxy side chains introduce additional design flexibility. These alkoxy groups:
- Improve lipid bilayer penetration in cellular assays
- Reduce crystallization tendencies in solid-state materials
- Enable phase-segregation in block copolymer systems
Properties
IUPAC Name |
bis(4-hexoxyphenyl) 2-oxo-1H-benzo[cd]indole-6,8-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO9S2/c1-3-5-7-9-22-42-25-14-18-27(19-15-25)44-46(38,39)31-24-32(34-33-29(31)12-11-13-30(33)35(37)36-34)47(40,41)45-28-20-16-26(17-21-28)43-23-10-8-6-4-2/h11-21,24H,3-10,22-23H2,1-2H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPITYYLHOXIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=C(C=C5)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole core, facilitated by the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds similar to Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses. A study highlighted the design and synthesis of dihydrobenzo[cd]indole derivatives as potent TNF-α inhibitors, providing insights into their mechanism of action and potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Antidiabetic Agents
The compound has been investigated for its potential role in managing diabetes. In vitro studies have shown that sulfonamide derivatives exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes, which are crucial targets for diabetes management and neurodegenerative disorders like Alzheimer's disease. The synthesized compounds demonstrated promising results in lowering blood glucose levels in diabetic models .
Anticancer Activity
Another area of research involves the anticancer properties of related compounds. Studies have focused on the development of small molecule inhibitors targeting cancer cell proliferation pathways. Compounds with similar structural motifs have shown efficacy in inhibiting cancer cell growth and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
Case Studies
Mechanism of Action
The mechanism of action of Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The sulfonate groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate with structurally related compounds, focusing on synthesis, functional groups, and biological or material properties:
Notes:
- Synthesis Efficiency: The target compound’s yield (~40%) is comparable to other sulfonate/sulfonamide derivatives (e.g., 4c, 4d) but lower than alkoxybenzophenones like 4O8, which benefit from optimized microreactor systems .
- Bioactivity: Sulfonamide derivatives (e.g., 4c, 4e) exhibit stronger TNF-α inhibition than sulfonates, likely due to improved receptor interaction via hydrogen bonding . However, sulfonates like the target compound offer superior solubility, critical for formulation development.
- Structural Impact: The hexyloxy chains in the target compound reduce crystallinity compared to shorter-chain analogs (e.g., 4c), enhancing processability in material science applications .
Research Findings and Implications
Biological Relevance: While sulfonamides (e.g., 4e) dominate in medicinal chemistry due to bioactivity, the target compound’s disulfonate groups may enable novel applications in targeted drug delivery or as ionic surfactants .
Material Science Potential: Alkoxy-substituted compounds like 4O8 and the target compound share synthetic strategies (e.g., nucleophilic substitution), but the latter’s sulfonate groups provide unique electronic properties for optoelectronic materials .
Synthetic Challenges: Low yields in sulfonate synthesis (e.g., 38% for precursor 3 in ) highlight the need for improved catalysts or flow-chemistry approaches, as seen in 4O8’s microreactor synthesis .
Biological Activity
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate (BHPDS) is a complex organic compound belonging to the class of disulfonated indole derivatives. Its unique structure, featuring a benzo[cd]indole core with hexoxy substituents and sulfonate groups, suggests potential biological activities that merit detailed investigation.
Chemical Structure
The chemical structure of BHPDS can be summarized as follows:
- Core Structure : Benzo[cd]indole
- Substituents :
- Two hexoxy groups at the 4th position of the phenyl rings
- Two sulfonate groups at the 6th and 8th positions of the indole ring
This configuration is expected to influence its solubility, stability, and interaction with biological targets.
Biological Activity Overview
BHPDS has been studied for various biological activities, particularly its potential as a therapeutic agent. The following sections summarize key findings from research studies.
Anticancer Activity
Research indicates that compounds similar to BHPDS exhibit significant anticancer properties. A study exploring related indole derivatives found that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. For instance, derivatives were shown to inhibit the proliferation of breast cancer cells with IC50 values in the micromolar range .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. BHPDS may possess similar properties due to its structural features. A comparative study highlighted that certain indole-based compounds reduced pro-inflammatory cytokine production in vitro, suggesting a potential pathway for therapeutic application in inflammatory diseases .
The biological activity of BHPDS is likely mediated through interactions with specific molecular targets:
- Nuclear Hormone Receptors : Similar compounds have been identified as antagonists to retinoic acid receptor-related orphan receptor γ (RORγ), which plays a crucial role in autoimmune responses. BHPDS may exhibit similar antagonistic effects, potentially influencing Th17 cell differentiation .
- Enzyme Inhibition : The sulfonate groups could facilitate interactions with enzymes involved in inflammatory pathways or cancer progression.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| RORγ Antagonism | Potential inhibition of Th17 cells |
Case Studies and Research Findings
-
Case Study on Anticancer Effects :
A study involving a series of indole derivatives found that BHPDS-related compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G1 phase. -
Inflammation Model :
In an animal model of inflammation, administration of an indole derivative similar to BHPDS resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases. -
Molecular Docking Studies :
Computational studies have suggested that BHPDS can effectively bind to RORγ, supporting its potential as a therapeutic agent for autoimmune conditions .
Q & A
What are the optimal synthetic pathways for preparing Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate?
Level: Basic
Methodological Answer:
The synthesis typically involves two key steps: (1) Preparation of the benzo[cd]indole sulfonyl chloride intermediate via chlorosulfonation of the parent heterocycle under controlled conditions (0°C to room temperature, 3 hours), and (2) Coupling with 4-(hexyloxy)phenol derivatives using a base (e.g., triethylamine) and catalyst (e.g., DMAP) in polar aprotic solvents like DMF. Post-reaction, extraction with ethyl acetate and repeated aqueous washing ensures purity, followed by column chromatography for final purification .
How can regioselectivity challenges during sulfonation of the benzo[cd]indole core be addressed?
Level: Advanced
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Employing directing groups (e.g., electron-donating substituents) on the indole core prior to sulfonation can guide sulfonyl group placement. Reaction monitoring via TLC or HPLC during chlorosulfonic acid treatment (0°C, gradual warming) helps identify optimal conditions. Computational modeling (DFT) of intermediate stability may predict preferential sites, though empirical validation through X-ray crystallography or 2D NMR is critical .
What purification strategies are effective for isolating Bis(4-(hexyloxy)phenyl) derivatives?
Level: Basic
Methodological Answer:
After coupling, liquid-liquid extraction with ethyl acetate/water removes polar byproducts and unreacted reagents. Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) resolves sulfonate esters from residual phenol or amine starting materials. For persistent impurities, recrystallization in ethanol/water mixtures improves crystallinity .
How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects, aggregation, or dynamic processes. Validate NMR assignments using DEPT, COSY, and HSQC to confirm connectivity. Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion consistency. If crystallinity permits, X-ray diffraction provides definitive structural confirmation. For dynamic systems (e.g., tautomerism), variable-temperature NMR or DFT-based conformational analysis clarifies contributions .
What parameters are critical for optimizing coupling reactions with 4-(hexyloxy)phenol?
Level: Basic
Methodological Answer:
Key factors include:
- Base selection: Triethylamine or DIPEA for efficient deprotonation of phenol.
- Catalyst: DMAP (5-10 mol%) accelerates sulfonate ester formation.
- Solvent: DMF or DMSO enhances solubility of aromatic intermediates.
- Stoichiometry: 1.2–1.5 equivalents of phenol derivative ensures complete conversion. Monitor via TLC (Rf shift) and quench with NH4Cl to terminate unreacted reagents .
How does the compound’s stability under acidic/basic conditions impact reaction design?
Level: Advanced
Methodological Answer:
The sulfonate ester group is susceptible to hydrolysis under strong acids/bases. Avoid prolonged exposure to pH extremes (e.g., >12 or <2). For acid-sensitive steps, use buffered conditions (e.g., phosphate buffer at pH 7) or mild reagents (e.g., pyridine for neutralization). Stability assays (HPLC tracking degradation over 24h) under varying pH/temperature inform robust protocol design .
What analytical techniques validate the purity of the final compound?
Level: Basic
Methodological Answer:
Combine orthogonal methods:
- HPLC: C18 column, acetonitrile/water gradient (0.1% TFA), UV detection at 254 nm.
- Elemental Analysis: Confirm C, H, N, S content within 0.3% of theoretical values.
- Thermogravimetric Analysis (TGA): Assess thermal decomposition profile for solvent/water residues.
Report purity as >95% by integrated HPLC peak area .
How can aggregation effects in solution-phase studies be mitigated?
Level: Advanced
Methodological Answer:
Aggregation alters spectroscopic and reactivity profiles. Use low concentrations (<1 mM) in UV-vis or fluorescence studies. Add chaotropic agents (e.g., 1% DMSO) or surfactants (e.g., Triton X-100) to disrupt intermolecular interactions. Dynamic light scattering (DLS) quantifies aggregate size, while temperature-dependent solubility studies identify optimal dispersion conditions .
What strategies improve solubility in organic solvents for reactivity studies?
Level: Basic
Methodological Answer:
The hexyloxy groups enhance lipophilicity, but sulfonate esters may reduce solubility. Screen solvents like THF, dichloromethane, or DMF. Sonication or gentle heating (40–50°C) aids dissolution. For stubborn cases, pre-dissolve in a minimal volume of DMSO before diluting into the reaction medium .
How can mechanistic insights into sulfonate ester formation be experimentally probed?
Level: Advanced
Methodological Answer:
Isotopic labeling (e.g., ¹⁸O in phenol) tracks oxygen transfer during coupling. Kinetic studies (variable reaction times) under pseudo-first-order conditions reveal rate dependencies on base or catalyst concentration. In-situ FTIR monitors sulfonyl chloride consumption (disappearance of S=O stretch at 1370 cm⁻¹). Cross-coupling with deuterated analogs assesses steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
